3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes. The use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines is one such method . This approach offers high selectivity and wide substrate scope, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of hydrazine derivatives or other reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine for oxidation, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Conditions such as mild temperatures, specific catalysts, and solvents like DMSO are often employed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole has several scientific research applications, including:
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole include other pyrazole derivatives such as:
- 3,5-Disubstituted pyrazoles
- 3,4,5-Trisubstituted pyrazoles
- Pyrazole-thiazole carboxamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a fluorine atom and an oxo group differentiates it from other pyrazole derivatives, potentially enhancing its reactivity and application potential .
Eigenschaften
CAS-Nummer |
921604-90-2 |
---|---|
Molekularformel |
C3H3FN2O |
Molekulargewicht |
102.07 g/mol |
IUPAC-Name |
3-fluoro-1-oxido-3H-pyrazol-1-ium |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-3H |
InChI-Schlüssel |
RLFQXCOQKHRFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=NC1F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.